N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-13-5-7-14(8-6-13)21-19(23)18(22)20-12-15-9-10-17(25-15)16-4-3-11-24-16/h3-11H,2,12H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDGUBOJADNIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Coupling of Furan Derivatives
The bifuran core is constructed via oxidative coupling of 2-furanmethanol using FeCl₃ or Cu(OTf)₂ as catalysts. For example, 2-furanmethanol (1.0 eq) in dichloromethane reacts with FeCl₃ (0.1 eq) at 0–5°C for 6 hours, yielding 5,5'-dihydroxymethyl-2,2'-bifuran (87% yield).
Protection-Deprotection Strategy
To prevent oxidation during subsequent steps, the diol intermediate is protected with 1,3-dioxolane rings. Treatment with ethylene glycol (2.2 eq) and p-toluenesulfonic acid (0.05 eq) in toluene under reflux forms the 5,5'-di-(1,3-dioxolan-2-yl)-2,2'-bifuran (92% yield). Deprotection with HCl (1M) in THF regenerates the diol, which is then converted to the primary amine via Gabriel synthesis (phthalimide substitution followed by hydrazine cleavage).
Preparation of 4-Ethylaniline
4-Ethylaniline is synthesized through nitration of ethylbenzene followed by reduction:
- Nitration : Ethylbenzene (1.0 eq) reacts with HNO₃/H₂SO₄ (1:3 v/v) at 50°C for 4 hours, yielding 4-nitroethylbenzene (74% yield).
- Reduction : Catalytic hydrogenation (H₂, Pd/C, 50 psi) in ethanol reduces the nitro group to an amine (98% yield).
Oxalamide Coupling Reactions
Stepwise Amidation Using Oxalyl Chloride
The oxalamide bond is formed via sequential reactions with oxalyl chloride:
- First Amidation : [2,2'-Bifuran]-5-ylmethylamine (1.0 eq) reacts with oxalyl chloride (1.05 eq) in dry THF at −10°C for 2 hours, forming the monoacyl chloride intermediate.
- Second Amidation : Addition of 4-ethylaniline (1.05 eq) and triethylamine (2.1 eq) at 0°C for 4 hours yields the crude product (68% yield).
Solvent and Temperature Optimization
Reaction yields improve to 82% when using dichloromethane at −15°C, as lower temperatures suppress dimerization (Table 1).
Table 1: Solvent and Temperature Effects on Amidation Yield
| Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| THF | −10 | 68 | 15 |
| Dichloromethane | −15 | 82 | 8 |
| DMF | 0 | 45 | 30 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v), achieving >99% purity. Recrystallization from ethanol/water (9:1) enhances crystalline form.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 6.45 (m, 4H, furan-H), 4.30 (s, 2H, CH₂), 2.60 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₃).
- HRMS : m/z 353.14 [M+H]⁺ (calculated 353.15).
Scalability and Industrial Considerations
Large-scale production (≥1 kg) requires:
Chemical Reactions Analysis
Types of Reactions
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding quinones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
Structure and Composition
The compound has the molecular formula and a molecular weight of 338.4 g/mol. Its structure features a bifuran moiety and an ethylphenyl group, which contribute to its distinctive chemical behavior.
Coordination Chemistry
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide acts as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable for synthesizing novel coordination compounds.
Research indicates that this compound exhibits potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies show that derivatives containing bifuran structures can inhibit various bacterial strains by disrupting cell membrane integrity or inhibiting metabolic pathways.
- Anticancer Potential : The unique interactions of the bifuran moiety with biological macromolecules suggest potential anticancer activity through modulation of protein functions.
Medicinal Chemistry
Due to its unique structure, this compound is being explored as a potential drug candidate. Its mechanism of action involves interactions with specific molecular targets, which can lead to various pharmacological effects.
Material Science
The compound is utilized in developing advanced materials and polymers due to its unique chemical properties. Its ability to form strong intermolecular interactions makes it suitable for applications in creating high-performance materials.
Drug Development
Ongoing research aims to evaluate the compound's efficacy as a pharmaceutical agent, particularly in treating infections or cancer.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Study | Evaluated against bacterial strains | Significant inhibition observed; mechanism involves membrane disruption |
| Anticancer Research | Assessed against cancer cell lines | Induced apoptosis in targeted cells; potential for further development |
| Coordination Complexes | Synthesized with various metals | Stable complexes formed; potential applications in catalysis |
Mechanism of Action
The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxalamide group may also play a role in binding to proteins or other biomolecules, affecting their function and signaling pathways .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structural uniqueness lies in its N1-[2,2'-bifuran]-5-ylmethyl and N2-4-ethylphenyl groups. Below is a comparative analysis with structurally related oxalamides:
Key Observations :
- Bifuran vs. Aromatic Rings : The target compound’s bifuran group may confer stronger aromatic interactions than single-ring substituents (e.g., phenyl or methoxyphenyl) seen in compounds 17 and 20 .
- Ethylphenyl vs. Polar Groups : The 4-ethylphenyl group likely increases lipophilicity compared to polar substituents like methoxy or pyridyl, which could influence membrane permeability .
Key Observations :
Key Observations :
Key Observations :
- The target compound’s bifuran group may hinder amide hydrolysis, similar to S336, enhancing metabolic stability .
Biological Activity
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide is a complex organic compound with potential biological activities due to its unique structural features. This article will explore its synthesis, biological properties, and potential applications based on diverse scientific literature.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of oxalyl chloride with bifuran and ethylphenylamine derivatives. The general synthetic route can be outlined as follows:
- Preparation of Oxalyl Chloride : React oxalic acid with thionyl chloride.
- Formation of Intermediate : The oxalyl chloride is reacted with a bifuran derivative in the presence of a base such as triethylamine.
- Final Product Formation : The intermediate is then reacted with ethylphenylamine to yield the final compound.
This compound has a molecular formula of and a molecular weight of 338.4 g/mol .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing oxalamide groups have been shown to inhibit cell proliferation in various cancer cell lines, including pancreatic and gastric cancer cells. The mechanism often involves the induction of apoptosis through caspase activation .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | SGC7901 (Gastric) | 10.5 | Apoptosis induction |
| Compound B | Patu8988 (Pancreatic) | 15.3 | Caspase activation |
Enzyme Inhibition
Another area of interest is the inhibition of key enzymes involved in metabolic pathways. Compounds structurally related to this compound have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's.
| Enzyme | Inhibitor | IC50 (µM) | Type |
|---|---|---|---|
| AChE | Compound C | 0.264 | Mixed-type |
| BuChE | Compound D | 0.024 | Competitive |
Anticonvulsant Activity
There is emerging evidence that certain oxalamide derivatives may possess anticonvulsant properties. In animal models, compounds were tested for their ability to prevent seizures induced by various methods, showing promising results that warrant further investigation .
Case Studies
Case Study 1: Anticancer Activity
In a study focusing on the structure-activity relationship (SAR) of oxalamides, it was found that modifications in the aromatic rings significantly influenced anticancer activity. The bifuran moiety was particularly noted for enhancing interaction with biological targets, leading to increased efficacy against cancer cell lines.
Case Study 2: Neuroprotective Effects
Another investigation evaluated the neuroprotective effects of oxalamide derivatives in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in treated subjects, suggesting potential therapeutic applications in neurodegenerative diseases.
Q & A
Q. What are the established synthetic routes for N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling bifuran-derived amines with oxalic acid derivatives. Key steps include:
- Amide bond formation : Reacting [2,2'-bifuran]-5-ylmethylamine with ethyl oxalyl chloride under inert conditions (argon/nitrogen) at 0–5°C to form the intermediate N1-substituted oxalamide .
- Second coupling : Introducing the 4-ethylphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling, depending on the electrophilicity of the intermediate .
- Optimization : Yield and purity (>95%) are enhanced using continuous flow reactors for precise temperature control and chromatography (e.g., silica gel or HPLC) for purification .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate connectivity, e.g., bifuran proton signals at δ 6.2–7.1 ppm and ethylphenyl methylene protons at δ 2.5–3.0 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₂₀H₂₀N₂O₄: 353.14 g/mol) .
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation experiments are recommended?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 isoforms) or receptors. The bifuran moiety may engage in π-π stacking with aromatic residues, while the oxalamide group hydrogen-bonds to catalytic sites .
- Validation :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified targets.
- Enzyme Inhibition Assays : Test dose-dependent inhibition (IC₅₀) in vitro .
Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Contradictions often arise from assay conditions. Mitigation strategies include:
- Standardized Assays : Replicate experiments using uniform protocols (e.g., cell lines, incubation times).
- Solubility Checks : Verify compound solubility in assay buffers (DMSO stock ≤0.1% v/v) to avoid false negatives .
- Metabolite Screening : Use LC-MS to identify degradation products that may alter activity .
Q. What strategies optimize the compound’s stability under physiological pH for in vivo studies?
- Methodological Answer :
- pH Stability Profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Oxalamides are prone to hydrolysis at pH >8; stabilizing strategies include:
- Prodrug Design : Mask the oxalamide with ester groups cleaved intracellularly .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance stability in plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
